3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide
Overview
Description
PC190723 is a small molecule that has garnered significant attention due to its potent antibacterial propertiesThis compound has shown efficacy in inhibiting the growth of various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis .
Mechanism of Action
Target of Action
The primary target of 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation .
Mode of Action
The compound interacts with its target, PI3K, through key hydrogen bonds interaction . It shows potent PI3K inhibitory activity, with the IC50 of a representative compound reaching 3.6 nm .
Biochemical Pathways
The compound affects the PI3K signaling pathway, which plays a crucial role in cell growth, survival, proliferation, and differentiation . Inhibition of PI3K can lead to a decrease in these cellular processes, which is particularly relevant in the context of cancer therapy .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to a decrease in cell growth, survival, proliferation, and differentiation . This makes it a potential candidate for tumor-targeted therapy .
Biochemical Analysis
Biochemical Properties
3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth, proliferation, and survival . The compound interacts with the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity. Additionally, it may interact with other proteins and biomolecules involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, particularly the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting PI3K, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy. Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth in various cancer cell lines.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of PI3K, preventing its interaction with phosphoinositides and subsequent activation of downstream signaling molecules . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation. Additionally, the compound may influence other molecular targets, such as kinases and transcription factors, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and heat . In in vitro studies, the compound has shown sustained inhibitory effects on PI3K activity over several hours, leading to long-term changes in cellular functions. In in vivo studies, the compound’s effects on tumor growth and metastasis have been observed over weeks, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the kidneys. The compound’s metabolism may also influence its pharmacokinetics and bioavailability, affecting its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its molecular targets . It may also be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization is essential for its inhibitory effects on PI3K and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PC190723 involves several key steps:
Starting Material: The synthesis begins with the preparation of 2,6-difluoro-3-methoxybenzoic acid.
Amide Formation: This acid is then converted into its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is reacted with 6-chlorothiazolo[5,4-b]pyridin-2-amine in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
While specific industrial production methods for PC190723 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
PC190723 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amide and methoxy groups. It can also participate in hydrogen bonding and other non-covalent interactions with its target protein, FtsZ .
Common Reagents and Conditions
Reagents: Thionyl chloride, triethylamine, 6-chlorothiazolo[5,4-b]pyridin-2-amine.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of reactive intermediates.
Major Products
The primary product of these reactions is PC190723 itself, which is formed through the coupling of the acid chloride and amine components.
Scientific Research Applications
PC190723 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzamide derivatives.
Comparison with Similar Compounds
Similar Compounds
DS01750413: A derivative of PC190723 with improved in vitro and in vivo activity against MRSA.
Compound 1: An optimized derivative of 3-methoxybenzamide with superior potency and drug-like properties.
Uniqueness
PC190723 is unique in its specific targeting of the FtsZ protein, which is a novel mechanism of action compared to traditional antibiotics. This specificity reduces the likelihood of cross-resistance with other antibiotic classes and highlights its potential as a first-in-class antibacterial agent .
Properties
IUPAC Name |
3-[(6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF2N3O2S/c15-6-3-8-14(19-4-6)23-10(20-8)5-22-9-2-1-7(16)11(12(9)17)13(18)21/h1-4H,5H2,(H2,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJNSBDHOVLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC2=NC3=C(S2)N=CC(=C3)Cl)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648429 | |
Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951120-33-5 | |
Record name | PC-190723 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951120335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PC-190723 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V5K32W934 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.